molecular formula C8H5N3O2 B1346415 Pyrido[2,3-b]pyrazine-2-carboxylic Acid CAS No. 914637-60-8

Pyrido[2,3-b]pyrazine-2-carboxylic Acid

Cat. No. B1346415
M. Wt: 175.14 g/mol
InChI Key: MTLXFMCARORZEF-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is the active metabolite of the antitubercular drug pyrazinamide . It has a role as a drug metabolite and an antitubercular agent .


Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazine-2-carboxylic Acid is represented by the empirical formula C8H5N3O2 . The molecular weight of this compound is 175.14 . The SMILES string representation is OC(C1=CN=C2N=CC=CC2=N1)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrido[2,3-b]pyrazine-2-carboxylic Acid include a molecular weight of 175.14 and an empirical formula of C8H5N3O2 . The compound is represented by the SMILES string OC(C1=CN=C2N=CC=CC2=N1)=O .

Scientific Research Applications

1. Nonlinear Optical (NLO) Technological Applications

  • Application : Pyrido[2,3-b]pyrazine derivatives have been found to exhibit remarkable contributions towards NLO technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds non-linearly to the electric field E of the light.
  • Methods : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .
  • Results : Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response. The highest 〈 α 〉, βtot and 〈 γ 〉 values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

2. Electrochemical DNA Sensing

  • Application : Pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in electrochemical sensing of DNA . Electrochemical DNA sensors are a type of sensor that uses DNA as a recognition element to detect specific molecules or analytes in a sample.
  • Methods : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). The sensor is typically made of a conductive material that is coated with a layer of DNA or other biomolecules .

3. Antioxidant and Antiurease Activity

  • Application : Pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in in vitro antioxidant and antiurease activity .
  • Methods : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR) .

4. Biological Material or Organic Compound for Life Science Research

  • Application : Pyrazine-2-carboxylic acid, a derivative of Pyrido[2,3-b]pyrazine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

5. Antibacterial, Antifungal, and Antiviral Activities

  • Application : Pyrrolo[1,2-a]pyrazine derivatives, which are structurally similar to Pyrido[2,3-b]pyrazine, have shown significant antibacterial, antifungal, and antiviral activities .

6. Kinase Inhibition

  • Application : 5H-pyrrolo[2,3-b]pyrazine derivatives, which are structurally similar to Pyrido[2,3-b]pyrazine, have shown significant activity on kinase inhibition . Kinase inhibitors are an important class of drugs that block certain enzymes known as kinases.

4. Biological Material or Organic Compound for Life Science Research

  • Application : Pyrazine-2-carboxylic acid, a derivative of Pyrido[2,3-b]pyrazine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

5. Antibacterial, Antifungal, and Antiviral Activities

  • Application : Pyrrolo[1,2-a]pyrazine derivatives, which are structurally similar to Pyrido[2,3-b]pyrazine, have shown significant antibacterial, antifungal, and antiviral activities .

6. Kinase Inhibition

  • Application : 5H-pyrrolo[2,3-b]pyrazine derivatives, which are structurally similar to Pyrido[2,3-b]pyrazine, have shown significant activity on kinase inhibition . Kinase inhibitors are an important class of drugs that block certain enzymes known as kinases.

Safety And Hazards

The safety data sheet for Pyrazine-2-carboxylic acid, a related compound, indicates that a single exposure may cause temporary irritation and may cause discomfort if swallowed . Prolonged contact may cause dryness of the skin . It may be slightly irritating to eyes . Users are advised to use personal protective equipment as required and avoid dust formation .

Future Directions

Pyrido[2,3-b]pyrazine-2-carboxylic Acid and its derivatives have shown potential in various applications. For instance, Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been synthesized for high-performance OLEDs . Moreover, the compound has shown good antitumor potential . These findings suggest promising future directions for the research and application of Pyrido[2,3-b]pyrazine-2-carboxylic Acid and its derivatives.

Relevant Papers

Several papers have been published on Pyrido[2,3-b]pyrazine-2-carboxylic Acid and related compounds. These include studies on the synthesis and therapeutic potential of Pyrido[2,3-d], [3,4-d] and [2,3-b]pyrazines , the synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki coupling , and the synthesis and crystal structures of three pyrazine-2-carboxylate complexes .

properties

IUPAC Name

pyrido[2,3-b]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXFMCARORZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650365
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazine-2-carboxylic Acid

CAS RN

914637-60-8
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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